molecular formula C8H4Cl2N4 B11714847 2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine

Cat. No.: B11714847
M. Wt: 227.05 g/mol
InChI Key: OROSJZHHNHRQIG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine (CAS 1227959-03-6) is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. This compound features a 1,3,5-triazine core strategically substituted with a pyridinyl group and two chlorine atoms. The chlorine atoms exhibit differential reactivity, allowing for sequential and selective functionalization under controlled conditions, which is invaluable for constructing diverse libraries of triazine-based molecules . The incorporation of the pyridine ring enhances the potential for molecular interactions, such as metal coordination or hydrogen bonding, which can be critical for biological activity.1,3,5-Triazine derivatives are extensively investigated for their anticancer properties. Research indicates that such compounds can demonstrate significant cytotoxic activity against various cancer cell lines, including colorectal cancer, by inhibiting key enzymes or inducing apoptosis through the attenuation of intracellular signaling pathways . The specific structure of this intermediate makes it a promising building block for the synthesis of potential inhibitors targeting critical kinases like PI3K and mTOR, which are prominent targets in oncology drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet.

Properties

IUPAC Name

2,4-dichloro-6-pyridin-4-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N4/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROSJZHHNHRQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Design and Performance

The magnetic silica-supported palladium complexes (e.g., Pd/Fe3_3O4_4-SiO2_2) enable facile recovery via external magnetic fields, enhancing sustainability. For instance, using a magnetic iron strontium oxide silica-supported palladium catalyst at 35°C for 2.5 hours achieved a yield of 93.5% and purity >98%. Adapting this to pyridin-4-yl substitution would require pyridin-4-ylboronic acid as the coupling partner. However, potential challenges include:

  • Coordination Effects : Pyridine’s nitrogen may interact with palladium, altering catalytic activity.

  • Solvent Compatibility : Polar solvents like ethanol, effective for methoxyphenyl coupling, may need adjustment to accommodate pyridine’s basicity.

Table 1: Catalytic Performance in Suzuki-Miyaura Coupling

Catalyst TypeTemperature (°C)Time (h)Yield (%)Purity (%)
Pd/Fe3_3O4_4-SiO2_2 (Co)20438.097.3
Pd/Fe3_3O4_4-SiO2_2 (Sr)352.593.598.8
Pd/Fe3_3O4_4-SiO2_2 (Cu)35391.099.0

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation traditionally employs Lewis acids (e.g., AlCl3_3) to facilitate electrophilic substitution. A prior method for 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine used cyanuric chloride and anisole in dichloromethane or chlorobenzene. While this approach is operationally simple, it generates significant byproducts and wastewater.

Challenges with Pyridinyl Substrates

Pyridine’s electron-deficient aromatic ring complicates Friedel-Crafts reactions, as its nucleophilicity is lower than methoxy-substituted arenes. Modifications such as:

  • Enhanced Electrophilicity : Using nitro or sulfonic acid groups to activate the triazine core.

  • Alternative Solvents : Switching to dimethylformamide (DMF) or ionic liquids to improve solubility.

Ionic Liquid-Mediated Synthesis

The synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (CN102250026A) highlights acidic ionic liquids as dual solvents/catalysts. For example, trifluoromethanesulfonate-based ionic liquids at 110°C achieved yields >90% with HPLC purity ≥99.5%. Adapting this to pyridin-4-yl triazine would require:

  • Adjusting Acidity : Pyridine’s basicity may neutralize acidic ionic liquids, necessitating milder acids or non-acidic systems.

  • Temperature Optimization : Elevated temperatures (80–120°C) may degrade pyridinyl intermediates, demanding precise control.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Triazine Synthesis

MethodAdvantagesLimitationsApplicability to Pyridin-4-yl
Suzuki CouplingHigh yield, recyclable catalystPyridine-Pd interactions may hinderModerate (requires optimization)
Friedel-CraftsSimple setupLow selectivity, high wasteLow
Ionic LiquidsEco-friendly, high purityCompatibility with pyridine unclearTheoretical
Grignard ReactionDirect substitutionMoisture sensitivity, regiocontrolHigh (if optimized)

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atoms on the triazine ring are particularly reactive towards nucleophiles, making nucleophilic aromatic substitution a common reaction for this compound .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-diamino-6-(pyridin-4-YL)-1,3,5-triazine, while oxidation of the pyridine ring can produce 2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine N-oxide .

Scientific Research Applications

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in the design of new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms. The compound can bind to enzymes involved in these processes, disrupting their function and leading to cell death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

The properties and applications of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine can be contextualized by comparing it to triazines with different substituents. Key examples include:

Key Observations :

  • Pyridinyl and thiophenyl groups require harsher conditions (e.g., Suzuki coupling) compared to amines like morpholine, which react readily at low temperatures .
  • Methoxyphenyl-substituted triazines are synthesized via optimized NAS or coupling reactions to avoid Grignard reagents, ensuring higher purity .
Physical and Chemical Properties
Compound Melting Point (°C) LogP Key Structural Features Application
2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine Not reported ~2.5* Planar triazine-pyridine core MOFs, catalysis
2,4-Dichloro-6-(morpholin-4-yl)-1,3,5-triazine 157–160 1.2 Bulky morpholine ring PI3K inhibitor intermediates
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine 385–386 3.8 Dihedral angle: 87.56° (triazine-aryl) UV absorbers
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine Not reported 8.99 Long alkyl chain HPLC analysis

Notes:

  • *Estimated LogP for pyridin-4-yl derivative based on substituent polarity.
  • Bulky substituents (e.g., morpholine) reduce crystallinity, while aromatic groups (e.g., methoxyphenyl) enhance thermal stability .
Structural and Crystallographic Insights
  • Dihedral Angles : Methoxyphenyl-substituted triazines exhibit a dihedral angle of 87.56° between the triazine and benzene rings, reducing π-π stacking . Pyridinyl groups likely adopt a similar geometry, favoring planar coordination in MOFs.
  • Crystal Packing : Allyl- and thiophene-substituted triazines show disordered alkyl chains in crystal structures, whereas aromatic substituents (e.g., pyridin-4-yl) promote ordered frameworks .

Biological Activity

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential applications in various fields such as agriculture and pharmaceuticals.

  • Molecular Formula : C9_{9}H6_{6}Cl2_{2}N4_{4}
  • Molecular Weight : 226.06 g/mol
  • Appearance : Off-white powder
  • Melting Point : 119-123°C

Synthesis

The synthesis of 2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine typically involves the reaction of pyridine derivatives with chlorinated triazines. This method allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research has demonstrated that compounds within the triazine family exhibit significant antimicrobial properties. A study evaluated a series of 2,4,6-trisubstituted triazines against various Gram-positive and Gram-negative bacteria as well as fungi. Notably:

  • Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 12.5 μg/mL for several derivatives.
  • The compounds showed promising activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, certain derivatives of triazines have shown effective antifungal activity. For instance:

  • Compounds derived from triazines exhibited inhibition rates of up to 91.1% against Sclerotinia sclerotiorum, comparable to established fungicides like chlorothalonil .

Herbicidal Activity

The herbicidal potential of triazines has also been explored. Studies indicate that modifications to the triazine core can enhance selectivity and potency against specific weed species. This makes them valuable in agricultural applications.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various 2,4-dichloro-substituted triazines and assessed their antimicrobial efficacy:

CompoundMIC (μg/mL)Activity Type
Compound A6.25Gram-positive
Compound B12.5Gram-negative
Compound C10.0Fungal

The results indicated that most synthesized compounds had lower MIC values than standard antibiotics, suggesting their potential use in treating resistant infections .

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing 2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine was tested against common weeds:

Weed SpeciesInhibition Rate (%)Control
Amaranthus retroflexus85%Glyphosate
Chenopodium album78%Atrazine

The compound demonstrated significant herbicidal activity, indicating its potential for use in crop protection strategies .

Q & A

Q. What are the most reliable synthetic routes for 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine, and how can reaction efficiency be optimized?

The compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps include:

  • Stepwise substitution : Reacting cyanuric chloride with pyridin-4-ylamine under controlled temperatures (0–5°C) in anhydrous solvents like THF or acetone .
  • Green chemistry approaches : Using phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) to enhance reactivity in aqueous conditions, reducing environmental impact .
  • Yield optimization : Monitoring reaction progress via UPLC or HPLC to isolate intermediates and minimize side products .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., pyridyl vs. chloro groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 256.09 for C10_{10}H7_7Cl2_2N3_3O) .
  • Reverse-phase HPLC : Separates and quantifies impurities using columns like Newcrom R1 with acetonitrile/water gradients .
  • Elemental analysis : Ensures ≥98% purity for research-grade material .

Q. What is the primary mechanism of action of this compound in biological systems?

The compound exhibits dual mechanisms depending on the application:

  • Herbicidal/fungicidal activity : Inhibits acetyl-CoA carboxylase (ACCase) in plants, disrupting lipid biosynthesis .
  • Anticancer potential : Derivatives (e.g., pyrrolo-triazines) inhibit tyrosine kinases like VEGFR-2 and FGFR-1, blocking angiogenesis and tumor growth .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of triazine derivatives?

Contradictions often arise from structural variations or assay conditions. Methodological solutions include:

  • Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., replacing pyridyl with methoxyphenyl) to correlate changes with activity .
  • Standardized bioassays : Replicating enzyme inhibition (e.g., kinase assays) or antimicrobial tests (e.g., MIC against Streptococcus mutans) under controlled conditions .

Q. What strategies optimize the compound’s reactivity for polymer chemistry applications?

The triazine core serves as a monomer for functional polymers. Key approaches:

  • Controlled functionalization : Reacting remaining chloro groups with nucleophiles (e.g., piperazine) to create crosslinked networks .
  • UV-absorbing polymers : Incorporating bis(resorcinyl) triazine derivatives for enhanced photostability in materials .

Q. How can researchers address solubility challenges in pharmacological studies?

  • Derivatization : Adding hydrophilic groups (e.g., morpholin-4-yl) to improve aqueous solubility .
  • Nanocarrier systems : Encapsulating the compound in liposomes or dendrimers to enhance bioavailability .

Q. What advanced analytical methods are used to study degradation pathways under environmental conditions?

  • LC-MS/MS : Tracks degradation products (e.g., dechlorinated intermediates) in soil or water samples .
  • Accelerated stability studies : Exposing the compound to UV light, humidity, and elevated temperatures to simulate long-term stability .

Methodological Tables

Q. Table 1. Comparative Reactivity of Triazine Derivatives

CompoundKey SubstituentsUnique Reactivity/ApplicationReference
2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazinePyridyl, ChloroHerbicide, polymer precursor
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazineMethoxyphenyl, ChloroUV absorber intermediate
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazineThree pyridyl groupsMetal-organic framework (MOF) ligand

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
1^1H NMRδ 8.5–8.7 ppm (pyridyl protons)
HRMSm/z 256.09 [M+H]+ (C10_{10}H7_7Cl2_2N3_3O)
HPLC Retention12.3 min (Newcrom R1 column, 70% acetonitrile)

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